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molecular formula C7H6Cl2<br>C7H6Cl2<br>C6H5CHCl2 B165763 Dichloromethylbenzene CAS No. 98-87-3

Dichloromethylbenzene

Cat. No. B165763
M. Wt: 161.03 g/mol
InChI Key: CAHQGWAXKLQREW-UHFFFAOYSA-N
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Patent
US04558166

Procedure details

19.5 g (0.1 mole) of benzotrichloride, 18 g (0.2 mole) of butanethiol and 0.2 g of copper-I bromide were heated to the reflux temperature, while stirring, and were left to react until the evolution of hydrogen chloride had ended (duration: 6 hours). The mixture was then subjected to fractional distillation to give 11.9 g (74%) of benzal chloride at a boiling point of 102°-106° C./30 mbar.
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
[Compound]
Name
copper-I bromide
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7](Cl)([Cl:9])[Cl:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(S)CCC.Cl>>[CH:7]([Cl:9])([Cl:8])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
19.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(Cl)(Cl)Cl
Name
Quantity
18 g
Type
reactant
Smiles
C(CCC)S
Name
copper-I bromide
Quantity
0.2 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
were left
DISTILLATION
Type
DISTILLATION
Details
The mixture was then subjected to fractional distillation

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 11.9 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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